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molecular formula C13H12BrClN2O B8654364 3-bromo-N-(5-chloro-2-methoxyphenyl)-5-methylpyridin-2-amine

3-bromo-N-(5-chloro-2-methoxyphenyl)-5-methylpyridin-2-amine

Cat. No. B8654364
M. Wt: 327.60 g/mol
InChI Key: RJUICYLJHNUXGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08119655B2

Procedure details

In a oven dried 50 mL round bottom flask were sequentially added 4-chloro-2-iodo-1-methoxybenzen (1.13 g, 4.2 mmol), 3-bromo-5-methylpyridin-2-amine (945 mg, 5.05 mmol), Pd2(dba)3 (192 mg, 0.21 mmol), xantphos (146 mg, 0.06 mmol) and NatBuO (605 mg, 6.3 mmol) at room temperature. The solid materials were kept under vacuum for 5 min. and then refilled with nitrogen. This process was repeated thrice before adding dry, degassed dioxane (10 mL). The heterogeneous mixture was stirred at room temperature for 15 min. and then at 100° C. for 1 h. Finally upon completion of the reaction, it was diluted with ether and filtered through a small pad of silica gel with several washings. All the washings and filtrate concentrated in vacuum and the crude residue was further purified by flash chromatography to provide title compound (1.16 g, 84%).
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
945 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
192 mg
Type
catalyst
Reaction Step Four
Quantity
146 mg
Type
catalyst
Reaction Step Five
Yield
84%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[C:4](I)[CH:3]=1.[Br:11][C:12]1[C:13]([NH2:19])=[N:14][CH:15]=[C:16]([CH3:18])[CH:17]=1>CCOCC.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].CC1(C)C2C(=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=CC=2)OC2C(P(C3C=CC=CC=3)C3C=CC=CC=3)=CC=CC1=2>[Br:11][C:12]1[C:13]([NH:19][C:4]2[CH:3]=[C:2]([Cl:1])[CH:7]=[CH:6][C:5]=2[O:8][CH3:9])=[N:14][CH:15]=[C:16]([CH3:18])[CH:17]=1 |f:3.4.5.6.7|

Inputs

Step One
Name
Quantity
1.13 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1)OC)I
Step Two
Name
Quantity
945 mg
Type
reactant
Smiles
BrC=1C(=NC=C(C1)C)N
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
192 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Step Five
Name
Quantity
146 mg
Type
catalyst
Smiles
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)P(C6=CC=CC=C6)C7=CC=CC=C7)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The heterogeneous mixture was stirred at room temperature for 15 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a oven dried 50 mL round bottom flask
CUSTOM
Type
CUSTOM
Details
at room temperature
ADDITION
Type
ADDITION
Details
refilled with nitrogen
ADDITION
Type
ADDITION
Details
before adding
CUSTOM
Type
CUSTOM
Details
dry
CUSTOM
Type
CUSTOM
Details
degassed dioxane (10 mL)
WAIT
Type
WAIT
Details
at 100° C. for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Finally upon completion of the reaction, it
FILTRATION
Type
FILTRATION
Details
filtered through a small pad of silica gel with several washings
CONCENTRATION
Type
CONCENTRATION
Details
All the washings and filtrate concentrated in vacuum
CUSTOM
Type
CUSTOM
Details
the crude residue was further purified by flash chromatography

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
BrC=1C(=NC=C(C1)C)NC1=C(C=CC(=C1)Cl)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.16 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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